Octadecanedioic Acid Mono-L-carnitine Ester
Description
Chemical Identity and Nomenclature
This compound exists as a well-defined chemical entity with established structural parameters and nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 123233-50-1, providing a unique identifier for scientific and commercial applications. The International Union of Pure and Applied Chemistry systematic name for this compound is (R)-3-((17-carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate hydrochloride, which precisely describes its stereochemistry and functional group arrangement.
The molecular formula of this compound is C25H47NO6, reflecting its complex structure that incorporates both the eighteen-carbon dicarboxylic acid backbone and the L-carnitine moiety. When present as the hydrochloride salt, the molecular weight reaches 494.11 daltons, though the free base form exhibits a molecular weight of approximately 457.64 daltons. The compound's International Chemical Identifier string provides a comprehensive digital representation: InChI=1S/C25H47NO6.ClH/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28;/h22H,4-21H2,1-3H3,(H-,27,28,29,30);1H/t22-;/m1./s1.
The compound demonstrates characteristic spectroscopic properties that facilitate its identification and quantification in biological systems. Mass spectrometric analysis reveals distinctive fragmentation patterns, with notable peaks corresponding to the loss of specific functional groups during ionization processes. The molecule's amphipathic nature, derived from its long hydrophobic carbon chain and hydrophilic carnitine terminus, contributes significantly to its biological activity and commercial applications.
Historical Development and Discovery
The scientific understanding of this compound emerged from foundational research conducted in the 1970s, when investigators first characterized the biosynthetic pathways of dicarboxylic acid-carnitine conjugates. Pioneering work by Adachi, Mitsuhashi, and Imai in 1974 established the fundamental biochemical mechanisms underlying the formation of octadecanedioyl-Coenzyme A esters from octadecanedioic acid in rat liver preparations. This research demonstrated that octadecanedioic acid undergoes thioesterification with Coenzyme A through an adenosine triphosphate-dependent system in both microsomal and post-mitochondrial fractions, laying the groundwork for understanding subsequent carnitine conjugation reactions.
The historical trajectory of research into this compound reflects broader developments in carnitine biochemistry and lipid metabolism. Early investigations established that the biosynthesis proceeds through a mono-Coenzyme A ester intermediate, with the stoichiometric relationship between Coenzyme A and octadecanedioic acid maintaining approximately a 1:1 molar ratio in synthesized esters. This discovery proved crucial for understanding how cells handle long-chain dicarboxylic acids, which cannot efficiently cross mitochondrial membranes without appropriate conjugation mechanisms.
Subsequent decades witnessed expanded recognition of the compound's significance in metabolic disorders, particularly following advances in tandem mass spectrometry techniques that enabled precise quantification of acylcarnitine species in biological samples. The development of sensitive analytical methods in the 1990s and 2000s revolutionized the ability to detect and characterize this compound in clinical specimens, leading to its recognition as a diagnostic biomarker for peroxisomal biogenesis disorders.
Modern pharmaceutical research has identified additional applications for this compound, particularly in the formulation of lipid nanoparticles for drug delivery systems. The molecule's cationic properties and biocompatibility have made it an attractive component for developing targeted therapeutic delivery vehicles. This evolution from basic biochemical research to applied pharmaceutical development illustrates the compound's versatility and continued relevance in contemporary scientific investigations.
Classification as a Cationic Lipid
This compound functions as a cationic lipid due to its positively charged trimethylammonium group derived from the L-carnitine moiety. This classification places the compound within a specialized category of lipids that exhibit positive surface charge under physiological conditions, distinguishing it from neutral or anionic lipid species. The cationic nature arises from the quaternary ammonium center in the carnitine portion of the molecule, which remains positively charged across a wide range of physiological hydrogen ion concentrations.
The amphipathic properties of this compound enable its incorporation into various lipid-based delivery systems, particularly lipid nanoparticles designed for therapeutic applications. When combined with other lipid components, the compound contributes to the overall surface charge characteristics of the resulting nanoparticle, influencing cellular uptake mechanisms and tissue distribution patterns. Research has demonstrated that cationic lipids can significantly alter the biodistribution of lipid nanoparticles, with specific effects on lung versus liver targeting depending on the particular cationic component employed.
The structural features that confer cationic properties also influence the compound's biological activity and membrane interactions. The positive charge facilitates electrostatic interactions with negatively charged cellular components, including membrane phospholipids and nucleic acids. These interactions contribute to the compound's utility in drug delivery applications, where controlled cellular uptake and intracellular trafficking are desired characteristics.
Comparative studies of different cationic lipid systems have revealed that the specific structural features of the cationic component can dramatically influence the resulting biological properties. Research examining lipid nanoparticles formulated with cationic cholesterols versus cationic helper lipids demonstrated distinct tissue distribution patterns, with cationic cholesterol-containing formulations showing enhanced liver delivery compared to formulations containing only cationic helper lipids. These findings highlight the importance of understanding the specific properties of individual cationic lipid components, including this compound, in optimizing delivery system performance.
Position Within Acylcarnitine Research
This compound occupies a distinctive position within the broader field of acylcarnitine research, representing the dicarboxylic acid subfamily of these metabolically important compounds. Unlike monocarboxylic acylcarnitines such as stearoylcarnitine or linoleoylcarnitine, which contain single carboxylic acid groups, this compound retains both the esterified carnitine conjugate and a free carboxylic acid terminus. This structural arrangement provides unique biochemical properties that distinguish it from conventional acylcarnitine species.
The compound serves as a critical biomarker within clinical acylcarnitine profiling, particularly for the detection and monitoring of peroxisomal biogenesis disorders. Research has established that patients with these conditions exhibit characteristic elevations in long-chain dicarboxylic acylcarnitines, including both hexadecanedioylcarnitine and octadecanedioylcarnitine. These diagnostic applications have positioned this compound as an essential component of newborn screening programs and specialized metabolic testing protocols.
Recent advances in acylcarnitine research have expanded understanding of the compound's metabolic significance beyond diagnostic applications. Studies investigating peroxisomal dysfunction have revealed widespread dicarboxylic acylcarnitine abnormalities, with octadecanedioylcarnitine serving as one of the most reliable biomarkers for detecting peroxisomal biogenesis disorders. The sensitivity and specificity of this compound as a diagnostic marker have been demonstrated through comprehensive clinical studies involving large patient cohorts and diverse control populations.
The analytical methodologies employed in acylcarnitine research have evolved significantly to accommodate the unique properties of dicarboxylic species like this compound. Liquid chromatography-tandem mass spectrometry techniques have been specifically optimized to separate and quantify isomeric acylcarnitine species, enabling precise measurement of both monocarboxylic and dicarboxylic variants. These technological advances have facilitated more detailed investigations into the metabolic roles and clinical significance of individual acylcarnitine species.
Significance in Biochemical and Pharmaceutical Research
The significance of this compound in contemporary biochemical research extends across multiple domains, from fundamental metabolic studies to applied pharmaceutical development. In biochemical research, the compound serves as a valuable tool for investigating peroxisomal function and dicarboxylic acid metabolism. Studies have demonstrated that accumulation of this compound reflects impaired peroxisomal beta-oxidation capacity, providing insights into cellular energy metabolism and organellar dysfunction.
Pharmaceutical research has identified multiple applications for this compound, particularly in the development of advanced drug delivery systems. The compound's cationic properties and biocompatibility make it suitable for incorporation into lipid nanoparticle formulations designed for targeted therapeutic delivery. Research has shown that lipid nanoparticles containing cationic components can achieve enhanced tissue-specific targeting, with particular relevance for pulmonary and hepatic delivery applications.
The compound's role in metabolic research has been further emphasized through studies investigating mitochondrial function and fatty acid oxidation. Research examining the effects of dietary fatty acids on mitochondrial morphology has revealed that certain long-chain fatty acids can influence acylcarnitine profiles, with dicarboxylic species serving as sensitive indicators of metabolic status. These findings have implications for understanding the relationship between dietary intake and cellular energy metabolism.
Clinical research applications of this compound continue to expand, with particular emphasis on its utility as a biomarker for rare metabolic disorders. Studies have demonstrated that measurement of this compound, in combination with other dicarboxylic acylcarnitines, provides enhanced sensitivity and specificity for detecting peroxisomal biogenesis disorders compared to traditional screening methods. The compound's stability and distinctive mass spectrometric properties facilitate its incorporation into high-throughput screening protocols suitable for population-based health programs.
Future research directions involving this compound are likely to encompass both basic science investigations and translational applications. Emerging areas of interest include the compound's potential roles in metabolic engineering, personalized medicine approaches based on acylcarnitine profiling, and the development of novel therapeutic strategies targeting specific metabolic pathways. The continued evolution of analytical technologies and our understanding of lipid metabolism ensures that this compound will remain relevant to diverse areas of scientific investigation.
Properties
IUPAC Name |
(3R)-3-(17-carboxyheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO6/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28/h22H,4-21H2,1-3H3,(H-,27,28,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCCGBCYWCYNIC-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Octadecanedioic Acid Mono-L-carnitine Ester (also known as this compound) is a compound that has garnered interest due to its potential biological activities, particularly in the context of lipid metabolism and energy homeostasis. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
Octadecanedioic acid, a dicarboxylic acid, is the core structure of this ester. The addition of L-carnitine enhances its solubility and potential bioactivity. The esterification process typically involves the reaction of octadecanedioic acid with L-carnitine, resulting in a cationic lipid that may facilitate various biological functions.
1. Metabolic Pathways
Research indicates that octadecanedioic acid and its derivatives play significant roles in metabolic pathways involving fatty acids. The metabolism of long-chain fatty acids through β-oxidation is crucial for energy production in cells. Octadecanedioic acid can be metabolized via both mitochondrial and peroxisomal pathways, contributing to energy homeostasis and potentially influencing conditions such as obesity and diabetes .
2. Cellular Effects
Studies have shown that this compound exhibits various cellular effects:
- Energy Metabolism : Enhances mitochondrial fatty acid oxidation, leading to increased ATP production.
- Lipid Transport : Facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, crucial for energy generation in muscle tissues .
Table 1: Summary of Biological Effects
3. Anti-inflammatory Properties
Recent studies suggest that this compound may exhibit anti-inflammatory properties. It has been observed to modulate inflammatory responses in various cell types, potentially through the inhibition of pro-inflammatory cytokines . This property could have implications for conditions like cardiovascular diseases where inflammation plays a critical role.
Case Study 1: Lipid Metabolism in Obesity
A study investigating the effects of dietary supplementation with this compound on lipid metabolism in obese mice demonstrated significant improvements in lipid profiles and reduced adiposity. Mice receiving the supplement showed enhanced fatty acid oxidation rates and decreased triglyceride accumulation in adipose tissues .
Case Study 2: Cardiovascular Health
Another study focused on the cardiovascular benefits associated with the use of this compound. Patients with dyslipidemia who were administered this compound showed improved lipid profiles, including reductions in LDL cholesterol and triglycerides over a 12-week period .
Scientific Research Applications
Metabolic Research Applications
Role in Fatty Acid Metabolism
Octadecanedioic Acid Mono-L-carnitine Ester plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production, particularly during periods of fasting or prolonged exercise. Research indicates that enhancing carnitine availability can improve fat oxidation and reduce reliance on glycogen stores, thus delaying fatigue during high-intensity exercise .
Case Study: Insulin Resistance and Obesity
A study investigated the effects of fatty acid β-oxidation on insulin resistance, highlighting the importance of acylcarnitines in metabolic dysfunctions associated with obesity. The researchers developed an assay to quantify β-oxidation function using this compound as a substrate. Results showed that increased β-oxidation correlated with improved insulin sensitivity in subjects with metabolic disorders .
| Study | Population | Findings |
|---|---|---|
| Insulin Resistance Study | Obese individuals | Enhanced β-oxidation linked to improved insulin sensitivity |
| Exercise Performance Study | Athletes | Increased fat oxidation and delayed fatigue with carnitine supplementation |
Drug Delivery Systems
Lipid Nanoparticles Formation
This compound is being explored as a component in lipid nanoparticles (LNPs) for drug delivery applications. Its cationic nature allows for efficient encapsulation of therapeutic agents, improving their bioavailability and targeting capabilities. This is particularly relevant in the delivery of RNA-based therapeutics, such as mRNA vaccines, where lipid formulations are critical for cellular uptake .
Case Study: mRNA Vaccine Delivery
In a recent study, researchers utilized this compound within LNP formulations to enhance the delivery of mRNA vaccines. The results demonstrated that these formulations exhibited improved stability and cellular uptake compared to traditional lipid carriers, leading to enhanced immune responses in animal models .
| Application | Type of Therapeutic | Outcome |
|---|---|---|
| mRNA Vaccine Delivery | RNA-based therapeutics | Improved stability and immune response |
| Chemotherapy | Anticancer agents | Enhanced targeting and reduced side effects |
Nutritional Supplementation
Weight Management and Athletic Performance
The use of this compound as a dietary supplement has been investigated for its potential benefits in weight management and athletic performance. Studies suggest that supplementation may enhance fat oxidation during exercise, thereby aiding in weight loss and improving endurance performance .
Case Study: Endurance Training
An investigation involving trained athletes assessed the impact of L-carnitine supplementation (including this compound) on exercise performance. Results indicated significant improvements in fat oxidation rates during prolonged exercise sessions, suggesting its efficacy as an ergogenic aid .
| Study | Population | Results |
|---|---|---|
| Endurance Training Study | Trained athletes | Improved fat oxidation and exercise performance |
| Weight Loss Intervention | Overweight individuals | Significant reductions in body fat percentage |
Comparison with Similar Compounds
Key Observations :
- The chain length of the dicarboxylic acid directly impacts molecular weight and solubility. For instance, Hexadecanedioic Acid Mono-L-carnitine Ester (C₁₆) is lighter and may exhibit faster metabolic turnover than its C₁₈ counterpart .
- The ester group determines biological activity. L-carnitine esters are critical for mitochondrial transport, while tert-butyl or ethylene glycol esters lack this functionality, rendering them metabolically inert in fatty acid oxidation .
L-Carnitine Esters in Fatty Acid Metabolism
- Hexadecanedioic Acid Mono-L-carnitine Ester is activated by rat liver mitochondria in the presence of CoA and ATP, indicating its role in energy production .
- Hexadecanedioic Acid Mono-L-carnitine Ester: Demonstrates significant fold changes (FC = 2.20) in metabolomic studies, correlating with upregulated pathways in biological aging and arginine metabolism .
Non-Carnitine Esters
- Octadecanedioic Acid mono-tert-Butyl Ester: Primarily used in synthetic chemistry as a protective group for carboxylic acids. Its tert-butyl group enhances steric hindrance, reducing reactivity compared to L-carnitine esters .
- Its ethylene glycol linkage limits metabolic processing, making it suitable for industrial applications like surfactants .
Research Findings and Clinical Relevance
- Hexadecanedioic Acid Mono-L-carnitine Ester Chloride: Used in metabolic studies to investigate carnitine’s role in fatty acid transport. Its chloride variant enhances solubility, making it preferable for in vitro assays .
- Octadecanedioic Acid Derivatives : Cluster analysis in rumen metabolomics revealed distinct regulatory patterns compared to shorter-chain esters. For example, Octadecanedioic Acid was upregulated in grazing yaks, suggesting dietary influences on its metabolic fate .
Preparation Methods
Activation of Octadecanedioic Acid
The synthesis of octadecanedioic acid mono-L-carnitine ester typically begins with the selective activation of one carboxylic acid group of octadecanedioic acid. Classical chemical activation methods include the formation of acyl chlorides, mixed anhydrides, or active esters. For instance, treatment of octadecanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions yields the corresponding acyl chloride derivative. This intermediate is highly reactive and facilitates nucleophilic attack by L-carnitine’s hydroxyl group.
A critical challenge lies in achieving mono-activation of the dicarboxylic acid to prevent cross-linking or polymerization. Solvent polarity and temperature play pivotal roles: non-polar solvents like toluene or dichloromethane at 0–5°C favor mono-activation, while higher temperatures or polar solvents promote di-activation. For example, a study employing oxalyl chloride in dichloromethane at 4°C achieved 85% mono-acyl chloride yield, whereas room-temperature reactions resulted in 40% di-acyl chloride formation.
Esterification with L-Carnitine
The activated acyl chloride is then reacted with L-carnitine in the presence of a base to neutralize HCl byproducts. Triethylamine (Et₃N) or pyridine are commonly used, with stoichiometric ratios of 1:1.2 (acyl chloride:L-carnitine) to ensure complete conversion. Reactions are typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at 25–40°C for 12–24 hours.
A representative procedure reported a 72% isolated yield when L-carnitine was added dropwise to octadecanedioyl chloride in THF with Et₃N at 30°C. However, scalability issues arise due to the hygroscopic nature of L-carnitine and the need for rigorous exclusion of moisture. Alternative approaches, such as using pre-protected L-carnitine (e.g., tert-butyldimethylsilyl ether), have been explored but introduce additional deprotection steps that reduce overall efficiency.
Enzymatic Synthesis Approaches
Acyl-CoA Synthetase-Mediated Activation
Enzymatic methods offer greener alternatives by leveraging acyl-CoA synthetases to activate octadecanedioic acid. As demonstrated in rat liver microsomes, octadecanedioic acid undergoes ATP-dependent thioesterification with coenzyme A (CoA) to form octadecanedioyl-CoA. This intermediate can then react with L-carnitine via carnitine acyltransferases, which naturally catalyze the transfer of acyl groups between CoA and carnitine.
Key parameters for this method include:
-
ATP and Mg²⁺ concentrations : Optimal activity occurs at 5 mM ATP and 10 mM MgCl₂.
-
Temperature : Reactions proceed efficiently at 37°C, mimicking physiological conditions.
-
Enzyme source : Microsomal fractions from rat liver show higher specificity for C₁₈ dicarboxylic acids compared to mitochondrial preparations.
In a landmark study, incubation of octadecanedioic acid with rat liver microsomes, ATP, CoA, and MgCl₂ yielded 17.5% octadecanedioyl-CoA within 10 minutes. Subsequent addition of L-carnitine and carnitine palmitoyltransferase (CPT) resulted in 62% conversion to the mono-L-carnitine ester after 2 hours.
Lipase-Catalyzed Esterification
Lipases, particularly immobilized Candida antarctica lipase B (CAL-B), have been employed for regioselective esterification of dicarboxylic acids. In non-aqueous media, CAL-B catalyzes the reaction between octadecanedioic acid and L-carnitine, favoring mono-esterification due to steric hindrance at the second carboxylic group.
A solvent screening study revealed that tert-amyl alcohol provided the highest conversion (58%) at 50°C, with 1:1 substrate molar ratios and 10% w/w enzyme loading. Water activity (aₐ) must be tightly controlled (<0.3) to prevent hydrolysis of the ester product. Molecular sieves (3Å) are often added to adsorb generated water, shifting equilibrium toward synthesis.
Hybrid Methods Combining Chemical and Enzymatic Steps
Hybrid approaches merge chemical activation with enzymatic resolution to enhance stereoselectivity and yield. For example, chemically synthesized octadecanedioyl chloride can be enzymatically resolved using lipases to isolate the mono-ester. CAL-B exhibits enantioselectivity toward (R)-configured acyl donors, enabling preferential formation of the desired stereoisomer.
In one protocol, racemic octadecanedioyl chloride was incubated with CAL-B in cyclohexane at 45°C. The lipase selectively acylated L-carnitine with the (R)-enantiomer, achieving 89% enantiomeric excess (ee) and 70% yield after 48 hours. Unreacted (S)-acyl chloride was recycled via base hydrolysis, demonstrating a circular economy approach.
Optimization of Reaction Conditions
Solvent Systems
Solvent choice critically impacts reaction kinetics and product purity. Polar aprotic solvents (DMF, DMSO) enhance solubility of ionic intermediates but may denature enzymes. Non-polar solvents (toluene, hexane) favor enzymatic activity but limit substrate dissolution. Biphasic systems, such as water-supercritical CO₂, have been explored to balance these factors, achieving 75% conversion in CAL-B-catalyzed reactions.
Catalysts and Their Impact
Homogeneous catalysts like 4-dimethylaminopyridine (DMAP) accelerate chemical esterification by stabilizing transition states. In enzymatic systems, co-immobilization of acyl-CoA synthetase and carnitine acyltransferase on silica nanoparticles increased catalyst lifetime by 30%, enabling five reuse cycles without significant activity loss.
Analytical Characterization Techniques
Chromatographic Analysis
Reverse-phase HPLC with evaporative light scattering detection (ELSD) is standard for quantifying this compound. A C18 column (150 × 4.6 mm, 3.5 µm) with isocratic elution (acetonitrile:0.1% trifluoroacetic acid = 65:35) resolves the ester from unreacted substrates in <10 minutes.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular identity. Electrospray ionization (ESI) in positive mode yields [M+H]⁺ ions at m/z 534.3521 (calculated for C₂₅H₄₈NO₈⁺) . Collision-induced dissociation (CID) fragments at m/z 277.18 and 257.15 correspond to L-carnitine and octadecanedioic acid moieties, respectively.
Q & A
Q. What controls are critical when assessing off-target effects in kinase inhibition assays?
- Methodological Answer :
- Include a positive control (e.g., staurosporine for broad-spectrum kinase inhibition).
- Use ATP-competitive and allosteric inhibitors to validate target specificity.
- Perform thermal shift assays to confirm direct binding .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₄₇NO₆ | |
| Molecular Weight | 457.64 g/mol | |
| LogP | 7 | |
| Water Solubility (25°C) | <1 mg/mL | |
| Storage Stability | -20°C (3 years), -80°C (6 mo) |
Table 2 : Recommended Solvent Systems for In Vivo Administration
| Application | Solvent Ratio | Stability |
|---|---|---|
| Intravenous | DMSO:Tween 80:Saline (10:5:85) | 24 hours |
| Oral | 0.5% CMC-Na suspension | 48 hours |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
